molecular formula C7H13NO B13908144 (1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol

(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol

Cat. No.: B13908144
M. Wt: 127.18 g/mol
InChI Key: ZTHBOFLPBKHZSP-ACZMJKKPSA-N
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Description

(1R, 4R, 5R)-rel-2-Aza-bicyclo[222]octan-5-ol is a nitrogen-containing heterocyclic compound This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol typically involves the use of starting materials that contain nitrogen and hydroxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diol can lead to the formation of the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol involves its interaction with specific molecular targets. The nitrogen atom and hydroxyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R, 4R, 5S)-2-Methyl-2-azabicyclo[2.2.2]octan-5-ol
  • (1S, 4R, 5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol
  • (1R, 4R)-Bicyclo[2.2.2]octane-2,5-dione

Uniqueness

(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group in its bicyclic structure. This combination of features makes it particularly useful in various applications, as it can participate in a wide range of chemical reactions and interact with biological molecules in specific ways.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,4S,5S)-2-azabicyclo[2.2.2]octan-5-ol

InChI

InChI=1S/C7H13NO/c9-7-3-6-2-1-5(7)4-8-6/h5-9H,1-4H2/t5-,6-,7-/m0/s1

InChI Key

ZTHBOFLPBKHZSP-ACZMJKKPSA-N

Isomeric SMILES

C1C[C@H]2CN[C@@H]1C[C@@H]2O

Canonical SMILES

C1CC2CNC1CC2O

Origin of Product

United States

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